molecular formula C6H2ClF2I B597750 6-Chloro-2,4-difluoroiodobenzene CAS No. 1242339-98-5

6-Chloro-2,4-difluoroiodobenzene

Cat. No. B597750
M. Wt: 274.433
InChI Key: FCGGRCAGASFINA-UHFFFAOYSA-N
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Description

6-Chloro-2,4-difluoroiodobenzene is a chemical compound with the molecular formula C6H2ClF2I. It has a molecular weight of 274.44 . The compound is liquid in its physical form .


Physical And Chemical Properties Analysis

6-Chloro-2,4-difluoroiodobenzene is a liquid . It has a predicted boiling point of 211.8±35.0 °C and a predicted density of 2.080±0.06 g/cm3 .

Scientific Research Applications

Electrochemical Fluorination in Aromatic Compounds

The electrochemical fluorination of aromatic compounds like chlorobenzene can be significantly influenced by the presence of fluorine and chlorine substituents. For instance, studies on chlorobenzene fluorination have led to the formation of various fluorinated derivatives, offering insights into the reactivity patterns of halogenated benzene derivatives, which might be applicable to 6-Chloro-2,4-difluoroiodobenzene as well (Momota et al., 1995).

Aromatic Fluorine Chemistry

The chemistry of aromatic fluorine compounds, such as the preparation of difluoroaniline from trichlorobenzene, provides a foundation for understanding the reactivity and transformation pathways of halogenated aromatic compounds, including 6-Chloro-2,4-difluoroiodobenzene (Pews & Gall, 1991).

Molecular Structure and Spectroscopic Studies

Studies on compounds like 2′-chloro-4-dimethlamino azobenzene, involving molecular geometry, vibrational frequencies, and spectroscopic analyses, can be extrapolated to understand the structural and electronic characteristics of 6-Chloro-2,4-difluoroiodobenzene. Such research helps in determining the interaction of halogen atoms in the benzene ring and their influence on the compound's properties (Tanak & Toy, 2014).

Proton Transfer in Halogenated Benzoic Acids

The study of proton transfer in halogenated benzoic acids, which closely relates to the behavior of 6-Chloro-2,4-difluoroiodobenzene, reveals the influence of halogen substituents on reaction mechanisms. This information is crucial in synthetic chemistry, where such compounds are used as intermediates or catalysts (Sen Gupta & Shrivastava, 2008).

Isomer-Dependent Fragmentation Dynamics

Research on the fragmentation dynamics of difluoroiodobenzene isomers provides valuable insights into the stability and reactivity of 6-Chloro-2,4-difluoroiodobenzene under specific conditions. Such studies are important for understanding the behavior of these compounds in various chemical processes (Ablikim et al., 2017).

Safety And Hazards

6-Chloro-2,4-difluoroiodobenzene is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation . Safety data sheets recommend using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation .

properties

IUPAC Name

1-chloro-3,5-difluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2I/c7-4-1-3(8)2-5(9)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGGRCAGASFINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295238
Record name 1-Chloro-3,5-difluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,4-difluoroiodobenzene

CAS RN

1242339-98-5
Record name 1-Chloro-3,5-difluoro-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242339-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3,5-difluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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